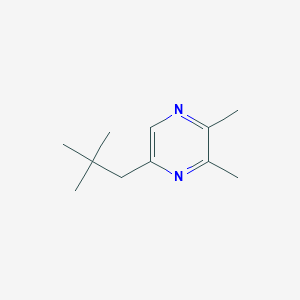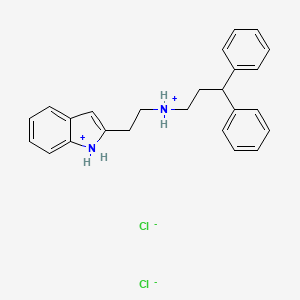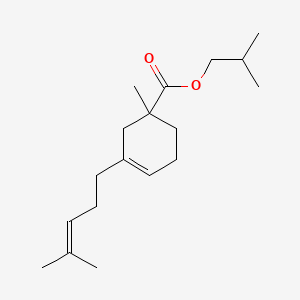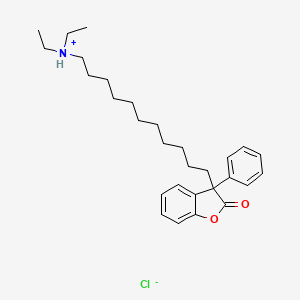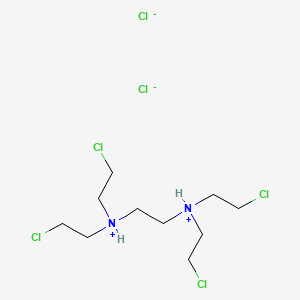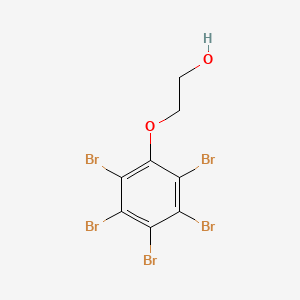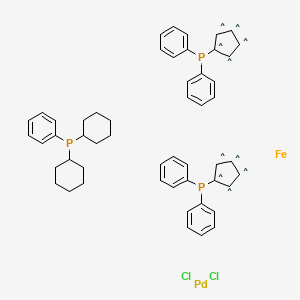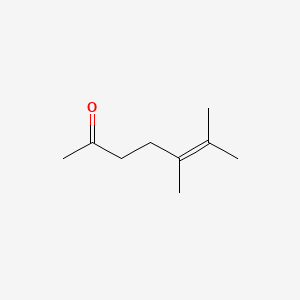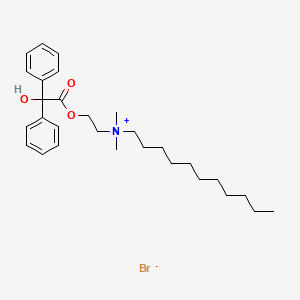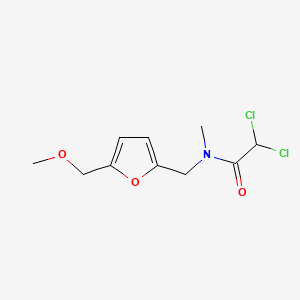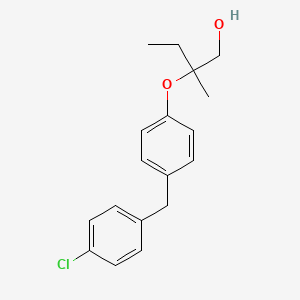
2-(4-(4-Chlorobenzyl)phenoxy)-2-methylbutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl group, a phenoxy group, and a butanol moiety
Métodos De Preparación
The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methyl-2-butanol under acidic conditions to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenols, alcohols, and ketones .
Aplicaciones Científicas De Investigación
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes involved in oxidative stress and inflammation, such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to changes in gene expression and cellular function, ultimately exerting its therapeutic effects .
Comparación Con Compuestos Similares
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: A hypolipidemic agent used to treat high cholesterol levels.
4-chlorophenyl methyl sulfide: A compound with similar structural features but different chemical properties and applications.
Phenoxy acetamide derivatives: Compounds with similar phenoxy groups but different biological activities and uses
Propiedades
Número CAS |
71548-83-9 |
|---|---|
Fórmula molecular |
C18H21ClO2 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol |
InChI |
InChI=1S/C18H21ClO2/c1-3-18(2,13-20)21-17-10-6-15(7-11-17)12-14-4-8-16(19)9-5-14/h4-11,20H,3,12-13H2,1-2H3 |
Clave InChI |
BXBGQFBBRUPVQE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CO)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


